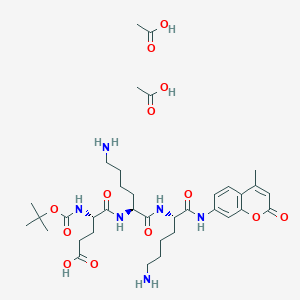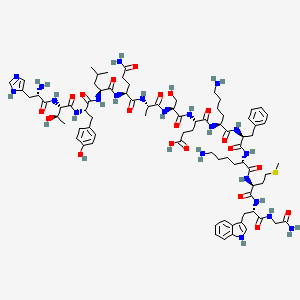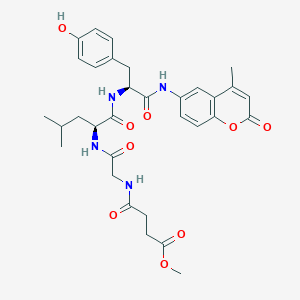
Boc-Glu-Lys-Lys-AMC acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Glu-Lys-Lys-AMC acetate (BGLL-AMC acetate) is an acetylated peptide that has been used in a variety of laboratory and scientific research applications. It is a synthetic peptide composed of five amino acids: Boc-Glu-Lys-Lys-AMC. This peptide is known for its ability to be easily synthesized and used in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
BGLL-AMC acetate has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, protein structure and function, and drug design. It has also been used in studies of cell signaling pathways, cancer research, and the development of novel drugs.
Mecanismo De Acción
The mechanism of action of BGLL-AMC acetate is not fully understood. It is believed that the peptide binds to the active site of enzymes and other proteins, and this binding is thought to be responsible for its biological effects. The peptide is also thought to interact with cell membranes, which could explain its effects on cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of BGLL-AMC acetate are not fully understood. It has been observed to have an effect on the activity of enzymes, and it has been shown to modulate cell signaling pathways. It has also been observed to have an effect on the structure and function of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of BGLL-AMC acetate is its ability to be easily synthesized and used in experiments. This makes it an ideal peptide for use in laboratory experiments. However, the effects of the peptide are not fully understood and it is not known how it interacts with other molecules in the body. This can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for BGLL-AMC acetate. One potential direction is the development of new drugs based on the peptide. Another potential direction is the use of the peptide as a tool for studying cell signaling pathways. Additionally, further research could be done on the effects of the peptide on enzyme activity and protein structure and function. Finally, further research could be done on the potential therapeutic effects of the peptide.
Métodos De Síntesis
BGLL-AMC acetate is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acid residues to a growing peptide chain. The peptide is synthesized on a solid support, usually a polystyrene resin, and the amino acid residues are added one at a time. The peptide is then cleaved from the resin and deprotected, resulting in a pure peptide.
Propiedades
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N6O9.2C2H4O2/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4;2*1-2(3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40);2*1H3,(H,3,4)/t22-,23-,24-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOQUVZZIAPPRS-YZYZGRISSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N6O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














